molecular formula C17H20Cl2N2 B13769454 5-Chloro-3-(1-(cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride CAS No. 72808-85-6

5-Chloro-3-(1-(cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride

Cat. No.: B13769454
CAS No.: 72808-85-6
M. Wt: 323.3 g/mol
InChI Key: CNBMAVQGMAXZRM-UHFFFAOYSA-N
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Description

5-Chloro-3-(1-(cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride is a complex organic compound that features a unique structure combining an indole core with a substituted pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(1-(cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Substitution Reactions:

    Formation of the Pyridine Ring: The pyridine ring can be constructed through cyclization reactions involving appropriate precursors.

    Final Coupling: The cyclopropylmethyl group is introduced through alkylation reactions, and the final product is obtained as a hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the indole ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

5-Chloro-3-(1-(cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1H-indole: Lacks the pyridine ring and cyclopropylmethyl group.

    3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole: Lacks the chloro group.

    5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Different core structure but similar functional groups.

Uniqueness

The uniqueness of 5-Chloro-3-(1-(cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride lies in its combined indole and pyridine structure, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

72808-85-6

Molecular Formula

C17H20Cl2N2

Molecular Weight

323.3 g/mol

IUPAC Name

5-chloro-1-[1-(cyclopropylmethyl)-1,2,3,6-tetrahydropyridin-1-ium-4-yl]indole;chloride

InChI

InChI=1S/C17H19ClN2.ClH/c18-15-3-4-17-14(11-15)5-10-20(17)16-6-8-19(9-7-16)12-13-1-2-13;/h3-6,10-11,13H,1-2,7-9,12H2;1H

InChI Key

CNBMAVQGMAXZRM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C[NH+]2CCC(=CC2)N3C=CC4=C3C=CC(=C4)Cl.[Cl-]

Origin of Product

United States

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